1-(1-Sulfanylpropylsulfanyl)propane-1-thiol

CAS No.: 53897-60-2

Cat. No.: VC17074294

Molecular Formula: C6H14S3

Molecular Weight: 182.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53897-60-2 |

|---|---|

| Molecular Formula | C6H14S3 |

| Molecular Weight | 182.4 g/mol |

| IUPAC Name | 1-(1-sulfanylpropylsulfanyl)propane-1-thiol |

| Standard InChI | InChI=1S/C6H14S3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | MPDULAQZHPFPOG-UHFFFAOYSA-N |

| Canonical SMILES | CCC(S)SC(CC)S |

Introduction

Chemical Identity and Nomenclature

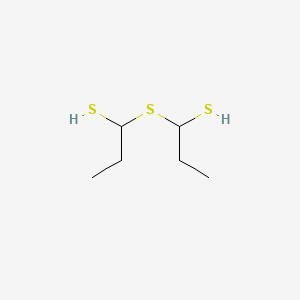

1-(1-Sulfanylpropylsulfanyl)propane-1-thiol (CAS 53897-60-2) is systematically named according to IUPAC guidelines as 1-(1-sulfanylpropylsulfanyl)propane-1-thiol . Its molecular formula, C₆H₁₄S₃, reflects a symmetrical structure comprising two propylthiol groups bridged by a sulfur atom . The compound belongs to the dithiohemiacetal family, distinguished by its –SH (thiol) termini and central sulfur-sulfur (S–S) linkage .

Table 1: Core Identifiers

Synonyms include bis(1-mercaptopropyl) sulfide and 1,1′-thiobis-1-propanethiol, with regulatory identifiers such as DTXSID90968685 (EPA) and CHEBI:173868 (ChEBI) .

Molecular Structure and Bonding Analysis

The compound’s architecture features two n-propyl chains terminating in thiol groups (–SH), interconnected via a disulfide bridge (–S–S–) . X-ray crystallography data, while unavailable for this specific molecule, can be inferred from analogous dithiohemiacetals:

-

Bond Lengths: S–S bonds typically measure 2.03–2.07 Å, while C–S bonds range from 1.81–1.84 Å .

-

Dihedral Angles: The C–S–S–C torsion angle likely adopts a gauche conformation (~90°), minimizing steric strain between propyl groups .

Density functional theory (DFT) calculations predict a planar sulfur-sulfur center with partial double-bond character due to p-orbital overlap, enhancing stability against hydrolysis compared to simpler disulfides .

Physicochemical Properties

Experimental data from VulcanChem and PubChem reveal the following characteristics :

Table 2: Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Physical State | Liquid at 25°C | Experimental |

| Density | 1.080–1.084 g/cm³ | Pycnometry |

| Solubility in Water | Slight (≤1 mg/mL) | Shake-flask |

| Solubility in Ethanol | Miscible | USP <911> |

| Odor Profile | Sulfurous, akin to aliphatic thiols | Sensory evaluation |

The compound’s limited water solubility aligns with its hydrophobic alkyl chains, while ethanol compatibility suggests utility in polar aprotic solvents for synthetic applications .

Synthetic Routes and Purification

Although explicit synthesis protocols are proprietary, retrosynthetic analysis suggests two plausible pathways:

-

Thiol-Disulfide Exchange:

Reaction of 1-propanethiol with elemental sulfur under oxidative conditions:Yields are optimized using catalysts like iodine or metal oxides .

-

Nucleophilic Substitution:

Treatment of 1-bromopropane with sodium sulfide (Na₂S), followed by thiolation:This method requires anhydrous conditions to prevent hydrolysis.

Purification typically involves fractional distillation (bp ~250°C at 760 mmHg) or silica gel chromatography, achieving ≥98% purity as confirmed by GC-MS .

Applications in Materials Science

While direct applications remain under investigation, structural analogs suggest potential uses:

-

Polymer Crosslinking: The dual thiol groups may serve as vulcanization agents for rubber, enhancing tensile strength via S–S crosslinks .

-

Precursor for Metal Sulfides: Decomposition at elevated temperatures could yield metal sulfide nanoparticles (e.g., CuS, ZnS) for semiconductor applications .

-

Ligand Design: Chelation of transition metals (Fe³⁺, Co²⁺) through sulfur coordination is feasible, with implications for catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume